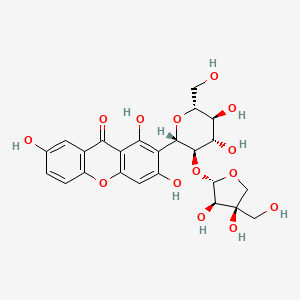

Sibiricaxanthone B

Vue d'ensemble

Description

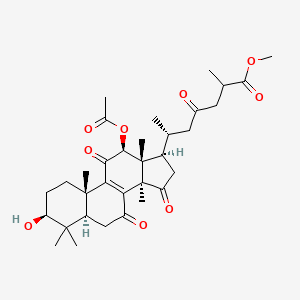

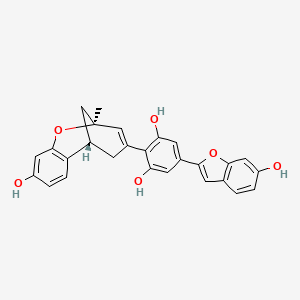

Sibiricaxanthone B is a natural xanthone compound isolated from the roots of Polygala tenuifolia, a traditional Chinese medicinal plant.

Applications De Recherche Scientifique

Sibiricaxanthone B has a wide range of scientific research applications, including:

Safety and Hazards

Mécanisme D'action

Target of Action

Sibiricaxanthone B is a xanthone isolated from Polygala tenuifolia The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

It is known that xanthones, the class of compounds to which this compound belongs, have a diverse range of bioactivities, including anti-oxidant, anti-bacterial, anti-malarial, anti-tuberculosis, and cytotoxic properties . The structure of xanthone determines its bioactivity, and different substitutions might result in variable bioactivity .

Biochemical Pathways

It is known that xanthones can interact with a variety of biochemical pathways due to their diverse bioactivities

Pharmacokinetics

One study indicated that this compound shows no significant differences in pharmacokinetic parameters in normal and alzheimer’s disease rats

Result of Action

It is known that xanthones can have a variety of effects at the molecular and cellular level due to their diverse bioactivities

Analyse Biochimique

Biochemical Properties

Sibiricaxanthone B plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit the activity of certain kinases, which are enzymes that transfer phosphate groups to specific substrates. This inhibition can modulate signaling pathways involved in inflammation and cell proliferation . Additionally, this compound interacts with antioxidant enzymes, enhancing their activity and thereby reducing oxidative stress within cells .

Cellular Effects

This compound exerts multiple effects on different cell types and cellular processes. In neuronal cells, it has been observed to protect against oxidative damage and apoptosis, promoting cell survival . This compound also influences cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are crucial for cell growth, differentiation, and survival . Furthermore, this compound can modulate gene expression by affecting transcription factors and epigenetic modifications, leading to changes in cellular metabolism and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as receptors and enzymes, altering their activity. For example, this compound can inhibit the activity of pro-inflammatory transcription factors like NF-κB, reducing the expression of inflammatory cytokines . Additionally, it can activate antioxidant response elements, leading to the upregulation of genes involved in antioxidant defense . These molecular interactions contribute to the compound’s anti-inflammatory and antioxidant properties.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over different time periods. The compound has shown stability under various conditions, maintaining its bioactivity over extended periods . Long-term studies have demonstrated that this compound can sustain its protective effects on cells, reducing oxidative stress and inflammation over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, the compound has been found to exert beneficial effects, such as reducing inflammation and oxidative stress . At high doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways within the body. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation and elimination . The compound can also influence metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels . Understanding these metabolic pathways is crucial for predicting the pharmacokinetics and potential drug interactions of this compound.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via passive diffusion or active transport, depending on its concentration and the presence of specific transporters . Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation . These interactions determine the compound’s bioavailability and efficacy in different tissues.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound has been found to localize in the cytoplasm and mitochondria, where it can interact with various organelles and biomolecules . This localization is mediated by targeting signals and post-translational modifications that direct this compound to specific cellular compartments . Understanding its subcellular distribution is essential for elucidating its mechanisms of action and potential therapeutic applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Sibiricaxanthone B involves the reaction of 1,5-dihydroxy-4-methoxyanthraquinone with 2-hydroxybenzaldehyde in the presence of a base catalyst. The reaction conditions typically include a controlled temperature and pH to ensure the proper formation of the xanthone structure.

Industrial Production Methods

Analyse Des Réactions Chimiques

Types of Reactions

Sibiricaxanthone B undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction type. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce reduced xanthone compounds .

Comparaison Avec Des Composés Similaires

Similar Compounds

Sibiricaxanthone B is similar to other xanthone compounds, such as:

Mangiferin: A xanthone glucoside with antioxidant and anti-inflammatory properties.

Homomangiferin: A methoxy derivative of mangiferin.

Isomangiferin: A structural isomer of mangiferin with similar biological activities.

Uniqueness

What sets this compound apart from these similar compounds is its unique glycosylation pattern and specific biological activities. Its distinct structure allows it to interact with different molecular targets, making it a valuable compound for research and therapeutic applications .

Propriétés

IUPAC Name |

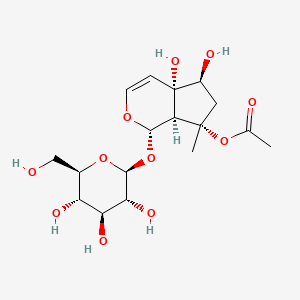

2-[(2S,3R,4S,5S,6R)-3-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]-1,3,7-trihydroxyxanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26O14/c25-5-13-17(30)19(32)21(38-23-22(33)24(34,6-26)7-35-23)20(37-13)14-10(28)4-12-15(18(14)31)16(29)9-3-8(27)1-2-11(9)36-12/h1-4,13,17,19-23,25-28,30-34H,5-7H2/t13-,17-,19+,20+,21-,22+,23+,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLMCZIBSELEBMK-UKHOTDCGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(O1)OC2C(C(C(OC2C3=C(C4=C(C=C3O)OC5=C(C4=O)C=C(C=C5)O)O)CO)O)O)O)(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2C3=C(C4=C(C=C3O)OC5=C(C4=O)C=C(C=C5)O)O)CO)O)O)O)(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

538.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,7-Dichloro-3-isopropylpyrazolo[1,5-a]pyrimidine](/img/structure/B1632416.png)

![2-Methylbenzo[d]oxazole-6-carbaldehyde](/img/structure/B1632433.png)